1-(3-Bromo-4-methylphenyl)pentan-1-amine

lipophilicity ADME logP

Researchers needing halogenated aromatic amines for cross-coupling diversification often face limited access to 3-bromo-4-methyl scaffolds. 1-(3-Bromo-4-methylphenyl)pentan-1-amine (CAS 1270517-48-0) addresses this gap. • Aryl bromide at the 3-position enables mild-condition Suzuki-Miyaura and Buchwald-Hartwig couplings for rapid SAR exploration. • Configurationally stable benzylic chiral center supports enantioselective synthesis of chiral ligands, organocatalysts, and pharmaceutical intermediates. • cLogP 3.8-4.2 and pKa ~9.15 occupy a specific property space ideal for calibrating computational ADME models. Supplied at ≥98% purity with full analytical documentation. Available in research quantities with reliable global fulfillment.

Molecular Formula C12H18BrN
Molecular Weight 256.18 g/mol
Cat. No. B12965313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-methylphenyl)pentan-1-amine
Molecular FormulaC12H18BrN
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC(=C(C=C1)C)Br)N
InChIInChI=1S/C12H18BrN/c1-3-4-5-12(14)10-7-6-9(2)11(13)8-10/h6-8,12H,3-5,14H2,1-2H3
InChIKeyAKNDMEXHQLZVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-methylphenyl)pentan-1-amine Chemical Profile


1-(3-Bromo-4-methylphenyl)pentan-1-amine (CAS 1270517-48-0) is a synthetic substituted phenylalkylamine with the molecular formula C₁₂H₁₈BrN and a molecular weight of 256.18 g/mol [1]. The compound features a primary amine group attached to a pentyl chain, which is bonded to a phenyl ring bearing a bromine atom at the 3-position and a methyl group at the 4-position. Its structure places it within the class of halogenated aromatic amines that are commonly employed as synthetic intermediates, chiral building blocks, and reference standards in medicinal chemistry and chemical biology. The presence of the aryl bromide enables further functionalization via transition-metal-catalyzed cross-coupling, while the chiral center at the benzylic carbon supports enantioselective synthesis applications .

Synthesis Aryl bromide enables mild cross-coupling diversification
Chirality Enantiopure forms support stereoselective synthesis
Pharmacology Distinct sigma-1 pharmacophore for SAR studies
ADME Specific lipophilicity-basicity window for model calibration

1-(3-Bromo-4-methylphenyl)pentan-1-amine Substitution Risks


Substituted phenylalkylamines with identical molecular formulas can exhibit profoundly different physicochemical properties and biological behaviors depending on the position of halogen substitution, the length of the alkyl chain, and the stereochemistry at the benzylic carbon [1]. Simply replacing the bromine atom with chlorine, shortening the pentyl chain, or moving the bromine to the 4-position alters lipophilicity, basicity, steric bulk, and electronic distribution in ways that can change membrane permeability, metabolic stability, and target-binding kinetics . This compound's unique combination of a 3-bromo-4-methylphenyl scaffold and a pentan-1-amine side chain generates a specific property profile that cannot be assumed for any in-class analog without direct comparative data. The following evidence guide quantifies these differences where possible and explicitly notes where only class-level inference is available.

Halogen Exchange Replacing Br with Cl may alter cross-coupling reactivity and basicity
Chain Length Shorter alkyl chains may shift lipophilicity and permeability
Regioisomer 4-Br-3-Me isomer may present different sigma receptor binding geometry

1-(3-Bromo-4-methylphenyl)pentan-1-amine Differentiation Evidence


Lipophilicity vs. Shorter-Chain Analogs

The pentyl chain of 1-(3-bromo-4-methylphenyl)pentan-1-amine confers significantly higher lipophilicity compared to its ethyl-chain analog 1-(3-bromo-4-methylphenyl)ethan-1-amine. Using the Hansch π-system, each additional methylene unit adds approximately 0.5 log units [1]. The predicted cLogP of the target compound is estimated at 3.8–4.2, while the ethanamine analog is predicted at 2.5–2.8 [2]. This difference of approximately 1.3 log units translates to a roughly 20-fold increase in octanol–water partition coefficient, which directly impacts membrane permeability and metabolic clearance.

Lipophilicity Comparison
Class-level inference
cLogP ≈ 3.8–4.2 vs cLogP ≈ 2.5–2.8 ΔcLogP ≈ 1.3
Supports lipophilicity-based selection in CNS research
Predicted values; experimental logP may differ
lipophilicity ADME logP

Basicity vs. Chloro Analog

The predicted pKa of the conjugate acid of 1-(3-bromo-4-methylphenyl)pentan-1-amine is estimated to be approximately 9.15 ± 0.10, based on the reported predicted pKa of 9.19 ± 0.10 for the direct chloro analog and the slightly stronger electron-withdrawing inductive effect of bromine (σₘ = 0.39) versus chlorine (σₘ = 0.37) [1]. This 0.04-unit pKa shift corresponds to a roughly 10% difference in the protonated fraction at physiological pH 7.4 (99.6% vs 99.4% ionized), which may influence lysosomal trapping and volume of distribution.

Basicity Difference
Class-level inference
pKa ≈ 9.15 vs pKa ≈ 9.19 ΔpKa ≈ 0.04
Small ionization shift may affect cellular assay potency
Hammett σ-based prediction
basicity pKa ionization state

Superior Cross-Coupling Reactivity

The C–Br bond dissociation energy (BDE) in bromobenzene is approximately 84 kcal/mol, compared to approximately 95 kcal/mol for the C–Cl bond in chlorobenzene [1]. This 11 kcal/mol lower BDE translates to significantly faster oxidative addition rates with Pd(0) catalysts—typically 50- to 500-fold rate enhancements for aryl bromides over aryl chlorides in Suzuki–Miyaura and Buchwald–Hartwig amination reactions [2]. For end-users employing this compound as a synthetic building block, the bromine substituent enables milder reaction conditions, lower catalyst loadings, and broader substrate scope relative to the chloro analog.

Cross-Coupling Reactivity
Class-level inference
C–Br BDE 84 kcal/mol vs C–Cl BDE 95 kcal/mol Rate >50× for Pd(0)
Supports milder coupling conditions versus chloro analog
Representative BDE values; oxidative addition rate comparison
cross-coupling Suzuki Buchwald-Hartwig C–Br bond

Regioisomer Impact on Sigma Receptor Binding

In structure–activity relationship studies of phenylalkylamines at sigma-1 receptors, the position of bromine substitution on the phenyl ring critically influences binding affinity. Para-bromination of phenethylamines has been shown to enhance sigma-1 receptor affinity by approximately 5- to 10-fold relative to unsubstituted parent compounds [1]. Although direct affinity data for the 3-bromo-4-methyl regioisomer are not available in the open literature, the meta-bromo orientation of the target compound places the halogen in a distinct spatial position relative to the alkylamine side chain compared to the 4-bromo-3-methyl regioisomer, which is expected to alter the pharmacophore geometry and binding mode [2].

Sigma-1 Binding Orientation
Class-level inference
Meta-Br orientation vs para-Br orientation; quantitative affinity data unavailable
Distinct pharmacophore geometry for sigma-1 SAR studies
Binding affinity for target not directly measured
sigma receptor SAR phenylalkylamine binding affinity

Physical Form Differences vs. Chloro Analog

The predicted density of 1-(3-bromo-4-methylphenyl)pentan-1-amine is approximately 1.22–1.28 g/mL, compared to 1.035 ± 0.06 g/mL for the chloro analog [1]. The bromine atom (atomic weight 79.90) contributes substantially more mass than chlorine (35.45), resulting in a compound that is approximately 18% denser. The target compound is reported to be a solid at room temperature , while the chloro analog is predicted to be a liquid (boiling point 292 °C) .

Physical Form
Cross-study comparable
Solid (RT) vs liquid (bp 292°C) for chloro analog; density ~1.22–1.28 g/mL vs ~1.035 g/mL
Solid form may simplify weighing and storage
Predicted density; physical form reported by vendors
density physical form handling

Enantiopure Form Availability

The (R)-enantiomer of 1-(3-bromo-4-methylphenyl)pentan-1-amine is commercially available (CAS 1259808-51-9) , alongside the (S)-enantiomer of the regioisomeric 4-bromo-3-methylphenyl analog (CAS 1259807-55-0) . The availability of enantiopure forms enables stereochemical SAR studies that are not possible with achiral or racemic comparator compounds. Although specific optical rotation values are not publicly disclosed, the chiral separation and independent supply of both enantiomers represent a key procurement differentiator for groups conducting enantioselective pharmacology or asymmetric synthesis.

Enantiomeric Availability
Supporting evidence
(R)-enantiomer CAS 1259808-51-9; (S)-enantiomer of regioisomer available
Enables stereochemical SAR not possible with racemate
Chiral center configurationally stable
chiral amine enantiomer optical rotation

1-(3-Bromo-4-methylphenyl)pentan-1-amine Application Scenarios


Cross-Coupling Building Block

The aryl bromide moiety of 1-(3-bromo-4-methylphenyl)pentan-1-amine makes it a superior substrate for Suzuki–Miyaura and Buchwald–Hartwig couplings compared to the chloro analog, enabling mild-condition diversification of the phenyl ring. The pentyl chain provides sufficient lipophilicity for organic-phase reactions while maintaining primary amine reactivity for subsequent derivatization [1][2].

Sigma Receptor Probe for CNS Discovery

Based on class-level SAR demonstrating that brominated phenylalkylamines exhibit enhanced sigma-1 receptor affinity, this 3-bromo-4-methyl compound offers a distinct pharmacophore geometry from the 4-bromo regioisomer. Researchers exploring sigma receptor biology can use this compound as a tool to probe the spatial requirements of the sigma-1 binding pocket [3].

Chiral Amine Intermediate

The availability of the (R)-enantiomer (CAS 1259808-51-9) enables stereoselective synthesis of chiral ligands, organocatalysts, or enantiopure pharmaceutical intermediates. The benzylic chiral center is configurationally stable under standard reaction conditions, supporting multi-step synthetic sequences .

ADME Physicochemical Tool Compound

With an estimated cLogP of 3.8–4.2 and predicted pKa of ~9.15, 1-(3-bromo-4-methylphenyl)pentan-1-amine occupies a specific property space between the less lipophilic ethyl analog (cLogP ~2.8) and bulkier homologs. This makes it suitable as a reference compound for calibrating computational ADME models or validating correlation between calculated and experimental logP in amine-containing series [4].

Application
Selection Property
Validation Focus
Cross-Coupling Building Block
Aryl bromide cross-coupling reactivity
Reactivity under intended Suzuki/Buchwald conditions
Sigma Receptor Probe
Sigma-1 receptor pharmacophore geometry
Binding affinity in sigma-1 assay
Chiral Amine Intermediate
Stereochemical purity and configurational stability
Chiral HPLC or optical rotation verification
ADME Physicochemical Tool
Lipophilicity-basicity property window
Experimental logP and pKa determination
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